![molecular formula C8H8O2S B187022 S-(hydroxymethyl) benzenecarbothioate CAS No. 23853-33-0](/img/structure/B187022.png)
S-(hydroxymethyl) benzenecarbothioate
Overview
Description
S-(hydroxymethyl) benzenecarbothioate is a chemical compound with the linear formula C8H8O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of S-(hydroxymethyl) benzenecarbothioate is represented by the linear formula C8H8O2S . The compound has a molecular weight of 168.21 g/mol .Physical And Chemical Properties Analysis
S-(hydroxymethyl) benzenecarbothioate has a molecular weight of 168.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 168.02450067 g/mol . The topological polar surface area is 62.6 Ų . It has a heavy atom count of 11 .Scientific Research Applications
Comprehensive Analysis of S-(Hydroxymethyl) Benzenecarbothioate Applications
S-(Hydroxymethyl) benzenecarbothioate, also known as S-Hydroxymethyl thiobenzoate, is a chemical compound with the molecular formula
C8H8O2S C_8H_8O_2S C8H8O2S
and a molecular weight of 168.21 . Its applications in scientific research are diverse and span across various fields due to its unique chemical properties. Below is a detailed analysis of its unique applications, each presented in a separate section.Photoinitiators in UV-Curing Systems
Application: S-Hydroxymethyl thiobenzoate serves as a free radical photoinitiator in ultraviolet (UV) curing systems. It exhibits strong UV-visible light absorption, which is crucial for initiating polymerization processes .
Details: The compound’s ability to absorb UV light and initiate polymerization makes it valuable in creating coatings, adhesives, and inks that require rapid curing under UV exposure. Its efficiency as a photoinitiator is comparable to commercially available alternatives like Irgacure 184 and benzophenone, but with the added benefit of reduced yellowing and odor in the final product .
Synthesis of Benzoheterocycle Compounds
Application: It is used in the synthesis of benzoheterocycle compounds, which have applications in creating new materials with enhanced optical properties .
Details: By introducing benzoheterocycle structures, researchers can develop materials with strong and red-shifted UV-visible light absorption spectra. These materials are promising for applications in optical lenses, drug delivery systems, and self-assembled monolayers (SAMs) .
Proteomics Research
Application: In proteomics, S-Hydroxymethyl thiobenzoate is utilized as a biochemical agent due to its reactive thioester bond .
Details: The compound’s reactivity is leveraged in studying protein interactions and functions. It can be used to modify proteins or peptides, which aids in understanding their structure and role in biological processes .
Mucoadhesive Materials
Application: The thioester bond in S-Hydroxymethyl thiobenzoate is beneficial in the development of mucoadhesive materials .
Details: These materials are used in medical applications where adhesion to mucosal surfaces is required, such as drug delivery patches and wound dressings. The compound’s chemical structure allows for strong and durable adhesion to mucosal tissues .
Optical Lens Materials
Application: S-Hydroxymethyl thiobenzoate is involved in the production of optical lens materials with improved clarity and durability .
Details: The compound’s properties contribute to the development of lenses that resist yellowing and degradation over time, which is essential for maintaining clear vision and prolonging the lifespan of optical products .
Thiol-Containing Biomolecule Studies
Application: It is used in the study of thiol-containing biomolecules, which are important in various biological processes .
Details: The compound can act as a mimic or modifier for thiol groups in biomolecules, helping researchers to investigate their function in cellular signaling, enzyme activity, and antioxidant defense mechanisms .
Environmental-Friendly Technology Development
Application: S-Hydroxymethyl thiobenzoate contributes to the development of environmentally friendly technologies in the UV-curing industry .
Details: Its use as a photoinitiator supports the creation of products that cure without releasing harmful substances, aligning with green chemistry principles and reducing the environmental impact of manufacturing processes .
Advanced Material Synthesis
Application: The compound is a key ingredient in the synthesis of advanced materials with specific functionalities, such as conductivity or biocompatibility .
Details: By incorporating S-Hydroxymethyl thiobenzoate into material frameworks, scientists can tailor the properties of the resulting materials for use in electronics, biomedicine, and energy storage applications .
Safety And Hazards
properties
IUPAC Name |
S-(hydroxymethyl) benzenecarbothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTZJQAAOYSCMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946657 | |
Record name | S-(Hydroxymethyl) benzenecarbothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60946657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(hydroxymethyl) benzenecarbothioate | |
CAS RN |
23853-33-0 | |
Record name | S-(Hydroxymethyl) benzenecarbothioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023853330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23853-33-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | S-(Hydroxymethyl) benzenecarbothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60946657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(HYDROXYMETHYL) BENZENECARBOTHIOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJR6N69WMU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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